molecular formula C8H11F4NO4 B2628654 Ethyl (Z)-4-amino-2-fluorobut-2-enoate;2,2,2-trifluoroacetic acid CAS No. 2243522-03-2

Ethyl (Z)-4-amino-2-fluorobut-2-enoate;2,2,2-trifluoroacetic acid

Cat. No.: B2628654
CAS No.: 2243522-03-2
M. Wt: 261.173
InChI Key: XRIJFZKSAJIILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (Z)-4-amino-2-fluorobut-2-enoate;2,2,2-trifluoroacetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique combination of functional groups, including an amino group, a fluorine atom, and an ester group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-4-amino-2-fluorobut-2-enoate typically involves the reaction of ethyl acetoacetate with fluorinated amines under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors, followed by purification steps such as solvent extraction, distillation, and crystallization. The use of automated systems ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-4-amino-2-fluorobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (Z)-4-amino-2-fluorobut-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (Z)-4-amino-2-fluorobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-4-amino-2-fluorobut-2-enoate: The E-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.

    Methyl (Z)-4-amino-2-fluorobut-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (Z)-4-amino-2-chlorobut-2-enoate: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

Ethyl (Z)-4-amino-2-fluorobut-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both an amino group and a fluorine atom enhances its potential for forming diverse chemical bonds and interacting with biological targets .

Properties

IUPAC Name

ethyl (Z)-4-amino-2-fluorobut-2-enoate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.C2HF3O2/c1-2-10-6(9)5(7)3-4-8;3-2(4,5)1(6)7/h3H,2,4,8H2,1H3;(H,6,7)/b5-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIJFZKSAJIILV-FBZPGIPVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CCN)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/CN)/F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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